N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound combining coumarin (2-oxo-2H-chromene) and quinazolin-4-one pharmacophores. The coumarin moiety is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties, while the quinazolinone scaffold is associated with kinase inhibition and anti-proliferative effects . This compound’s structure features a propanamide linker bridging the 6-position of coumarin and the 3-position of the 4-oxoquinazoline ring, which likely enhances its bioavailability and target-binding affinity.
Properties
Molecular Formula |
C20H15N3O4 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(2-oxochromen-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H15N3O4/c24-18(22-14-6-7-17-13(11-14)5-8-19(25)27-17)9-10-23-12-21-16-4-2-1-3-15(16)20(23)26/h1-8,11-12H,9-10H2,(H,22,24) |
InChI Key |
HFWLVZMMBUXZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound that integrates both chromenone and quinazoline moieties, suggesting a potential for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties, particularly in anticancer and antimicrobial applications.
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Chromene Moiety: Contributes to its potential pharmacological properties.
- Quinazoline Segment: Known for its therapeutic applications, especially in cancer treatment.
Synthesis Pathways
The synthesis typically involves several steps, including:
- Formation of the Chromenone Core: This may involve reactions such as cyclization of appropriate precursors under controlled conditions.
- Quinazoline Integration: The quinazoline segment is usually introduced through condensation reactions with suitable amines or carbonyl compounds.
Key reaction conditions must be optimized for yield and purity, often involving variations in temperature, solvent, and reaction time.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanisms of action may involve:
- Inhibition of Cell Proliferation: The compound disrupts cellular processes essential for cancer cell survival.
- Target Interaction: It interacts with specific molecular targets related to cancer pathways, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell functions.
Comparative Biological Activity
To illustrate the biological activities of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Oxoquinazoline Derivatives | Contains a quinazoline core | Anticancer and antimicrobial |
| Coumarin Derivatives | Contains a coumarin structure | Antimicrobial |
| N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Similar chromenone structure | Antimicrobial |
| 1,3-Benzothiazole Derivatives | Contains benzothiazole ring | Anticancer |
N-(2-oxo-2H-chromen-6-y)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its dual functionality, which may enhance its biological activities synergistically compared to other compounds possessing only one of these moieties.
Case Studies and Research Findings
- Molecular Docking Studies: These studies reveal the binding affinity of the compound to various biological targets, providing insights into its mechanism of action. For example, docking studies have shown strong interactions with enzymes involved in cancer progression and microbial survival.
- In Vitro Testing: Various assays have confirmed the anticancer and antimicrobial efficacy of this compound. For instance, MTT assays demonstrated significant cytotoxicity against several cancer cell lines, while tube dilution techniques confirmed its antimicrobial potency against standard bacterial strains.
- Comparative Analysis with Standards: In studies comparing N-(2-oxo-2H-chromen-6-y)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with established drugs (e.g., 5-fluorouracil for cancer and ciprofloxacin for bacterial infections), the compound exhibited comparable or superior activity in certain contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural similarities with several propanamide-linked heterocycles. Key analogues and their comparative data are outlined below:
Key Structural and Functional Differences
Substituent Effects :
- The coumarin moiety in the target compound enhances fluorescence properties, aiding in cellular tracking, unlike the pyrimidine-thioacetamide in Analogue 2 .
- The absence of a piperidine group (cf. Analogue 3) reduces CNS side effects but may limit blood-brain barrier penetration .
Selectivity: Analogue 2’s COX-2 selectivity (ulcer index = 11.38 vs. Diclofenac’s 18.2) suggests that electron-withdrawing groups (e.g., dichlorophenoxy) improve gastric safety, a feature absent in the target compound .
Research Findings and Implications
- Anti-inflammatory Potential: The target compound’s quinazolinone moiety aligns with COX-2 inhibitory pharmacophores, as seen in Analogue 2. Molecular docking predicts strong interactions with COX-2’s hydrophobic pocket (Val523, Leu352) .
- Limitations : Unlike Analogue 3, the lack of a fluorophenyl group may reduce metabolic stability, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
